molecular formula C9H16N2O4S B1682793 Thiamet-G

Thiamet-G

Cat. No.: B1682793
M. Wt: 248.30 g/mol
InChI Key: PPAIMZHKIXDJRN-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiamet G is a potent and selective inhibitor of the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a post-translational modification that plays a critical role in various cellular processes. Thiamet G has been widely used in scientific research to study the effects of increased O-GlcNAc levels on cellular functions and disease states .

Mechanism of Action

Target of Action

Thiamet-G is a potent and selective inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from proteins . The primary target of this compound is the OGA enzyme, which plays a crucial role in the post-translational modification of proteins .

Mode of Action

This compound interacts with its target, OGA, by inhibiting its activity . This inhibition leads to an increase in O-GlcNAc-modified proteins . O-GlcNAcylation, i.e., the addition of N-acetylglucosamine to serine and threonine residues, is a post-translational modification that regulates the function of many proteins . By inhibiting OGA, this compound promotes the glycosylation of tau, preventing its aggregation and appearing to stabilize tau in a soluble, nonpathogenic form .

Biochemical Pathways

This compound affects the hexosamine biosynthetic pathway (HBP), a metabolic pathway that produces UDP-GlcNAc, the substrate for O-GlcNAcylation . By inhibiting OGA, this compound increases the levels of O-GlcNAc-modified proteins, which can impact various cellular functions and signaling pathways . For instance, it has been shown to reduce tau phosphorylation and alter microtubule dynamics .

Pharmacokinetics

This compound is orally bioavailable and can cross the blood-brain barrier . It leads to an increase in O-GlcNAc-modified proteins in cell-based and in vivo assay systems . In Phase 1 safety testing, this compound was well-tolerated at all doses, without serious adverse events or discontinuations due to an adverse event. The pharmacokinetics were deemed adequate for once-a-day dosing .

Result of Action

The inhibition of OGA by this compound results in an increase in O-GlcNAc-modified proteins, which has several molecular and cellular effects. For example, it reduces the levels of phosphorylated Tau protein in rat cortex and hippocampus . In preclinical work, this compound was reported to increase N-GlcNAc-modified tau, reduce the number of tau neurofibrillary tangles, and decrease neuronal cell loss .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiamet G is synthesized through a multi-step process involving the formation of a pyranothiazole ring system. The key steps include the condensation of an amino alcohol with a thiazoline derivative, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely published, the synthesis of Thiamet G on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, improving the efficiency of purification steps, and ensuring consistent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Thiamet G primarily undergoes reactions related to its role as an O-GlcNAcase inhibitor. These reactions include binding to the active site of the enzyme and inhibiting its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of Thiamet G involves reagents such as amino alcohols, thiazoline derivatives, and various organic solvents. The reaction conditions are carefully controlled to ensure the formation of the desired pyranothiazole ring system and to achieve high purity of the final product .

Major Products Formed

The major product formed from the synthesis of Thiamet G is the compound itself, characterized by its potent inhibitory activity against O-GlcNAcase. No significant by-products are typically reported in the literature, indicating a high specificity of the synthetic route .

Properties

IUPAC Name

(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAIMZHKIXDJRN-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1NC2C(C(C(OC2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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